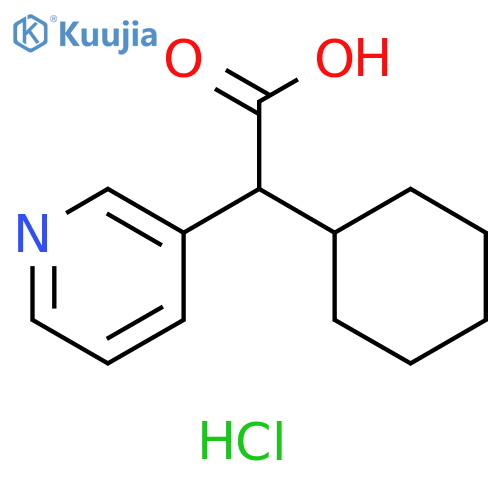

Cas no 1909306-25-7 (2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride)

1909306-25-7 structure

商品名:2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

CAS番号:1909306-25-7

MF:C13H18ClNO2

メガワット:255.740522861481

MDL:MFCD29907391

CID:5246742

PubChem ID:122163853

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

-

- MDL: MFCD29907391

- インチ: 1S/C13H17NO2.ClH/c15-13(16)12(10-5-2-1-3-6-10)11-7-4-8-14-9-11;/h4,7-10,12H,1-3,5-6H2,(H,15,16);1H

- InChIKey: SPTRDVLCLDFRDM-UHFFFAOYSA-N

- ほほえんだ: C(C1=CN=CC=C1)(C1CCCCC1)C(=O)O.Cl

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-268562-0.5g |

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride |

1909306-25-7 | 95% | 0.5g |

$569.0 | 2023-09-11 | |

| Enamine | EN300-268562-5.0g |

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride |

1909306-25-7 | 95% | 5.0g |

$2110.0 | 2023-03-01 | |

| Enamine | EN300-268562-1g |

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride |

1909306-25-7 | 95% | 1g |

$728.0 | 2023-09-11 | |

| Enamine | EN300-268562-10g |

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride |

1909306-25-7 | 95% | 10g |

$3131.0 | 2023-09-11 | |

| 1PlusChem | 1P01B2TO-5g |

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride |

1909306-25-7 | 95% | 5g |

$2670.00 | 2024-06-17 | |

| 1PlusChem | 1P01B2TO-50mg |

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride |

1909306-25-7 | 95% | 50mg |

$262.00 | 2024-06-17 | |

| 1PlusChem | 1P01B2TO-2.5g |

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride |

1909306-25-7 | 95% | 2.5g |

$1827.00 | 2024-06-17 | |

| Aaron | AR01B320-5g |

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride |

1909306-25-7 | 95% | 5g |

$2927.00 | 2023-12-15 | |

| Aaron | AR01B320-1g |

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride |

1909306-25-7 | 95% | 1g |

$1026.00 | 2025-03-10 | |

| Aaron | AR01B320-10g |

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride |

1909306-25-7 | 95% | 10g |

$4331.00 | 2023-12-15 |

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Ping Tong Food Funct., 2020,11, 628-639

1909306-25-7 (2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量